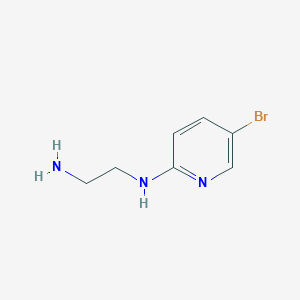

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVWFMHDTXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443084 | |

| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199522-66-2 | |

| Record name | N~1~-(5-Bromopyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, identified by the CAS number 199522-66-2 , is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a bromo-substituted pyridine ring linked to an ethylenediamine moiety, presents a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, though not yet fully elucidated, biological significance based on analogous compounds.

Chemical Properties and Data

This compound is a diamine derivative of 5-bromopyridine. The strategic placement of the bromine atom and the amino groups makes it a valuable intermediate for creating diverse chemical structures, particularly in the development of kinase inhibitors and other bioactive molecules.[2] The 2-amino-5-bromopyridine scaffold, a core component of this molecule, is a key building block in the synthesis of pharmaceuticals targeting cancer and inflammatory conditions.[3]

| Property | Value | Source |

| CAS Number | 199522-66-2 | [1] |

| Molecular Formula | C₇H₁₀BrN₃ | Generic |

| Molecular Weight | 216.08 g/mol | Generic |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in organic solvents like ethanol and methanol; sparingly soluble in water. | [2] |

Synthesis

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and an excess of ethylenediamine. The use of microwave heating can facilitate this type of reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous reactions of 2,5-dibromopyridine with amines.

Materials:

-

2,5-Dibromopyridine

-

Ethylenediamine

-

Pyridine (as solvent and base)

-

Toluene (co-solvent, optional)

-

Microwave reactor

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a microwave reaction vessel, combine 2,5-dibromopyridine (1 equivalent) and a significant excess of ethylenediamine (e.g., 10-20 equivalents). Pyridine can be used as the solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwave energy at a temperature of approximately 100-150 °C for a duration of 1-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess ethylenediamine and pyridine under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and purify by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane to isolate the desired product.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in molecules with known pharmacological properties. The 2-amino-5-bromopyridine core is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors for cancer therapy.[2][3] Furthermore, N-aryl-1,2-diaminoethane scaffolds have been investigated for a range of biological activities, including antimycobacterial effects.

Based on the activities of structurally related compounds, it is plausible that this compound could be explored as a precursor for compounds targeting protein kinases. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common target for kinase inhibitors. Compounds derived from this compound could potentially be designed to inhibit key kinases within this cascade.

Caption: A hypothetical MAPK signaling pathway targeted by kinase inhibitors.

Conclusion

This compound is a chemical intermediate with significant potential for the development of novel therapeutic agents and functional materials. While direct biological data is currently unavailable, its structural relationship to known bioactive scaffolds suggests that it is a promising starting point for medicinal chemistry programs. Further research is warranted to fully elucidate its chemical reactivity and biological activity. This guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds.

References

An In-depth Technical Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. Due to the limited publicly available information on this specific compound, this guide also includes data on closely related analogues and potential synthetic precursors to provide a foundational understanding for researchers.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. While experimental data is scarce, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 199522-66-2 | [1][2][3] |

| Molecular Formula | C₇H₁₀BrN₃ | [1][3] |

| Molecular Weight | 216.08 g/mol | [1][3] |

| Boiling Point | 327.5 ± 37.0 °C at 760 mmHg (Predicted) | |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | |

| pKa | 9.06 ± 0.10 (Predicted) | [2] |

| Purity Specification | Min. 96% | [1] |

Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature. Further experimental validation is required. There is a conflicting CAS number (1704064-94-7) reported by some suppliers, which appears to be for a different but related compound[4]. The confirmed CAS number for the title compound is 199522-66-2[1][2][3].

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on common organic synthesis methodologies for similar compounds, a plausible synthetic route is proposed. This would likely involve the nucleophilic substitution of a suitable starting material with ethylenediamine or a protected form thereof.

Proposed Synthetic Pathway

A probable synthetic approach involves the reaction of 2-amino-5-bromopyridine with a protected form of ethylenediamine, such as N-Boc-ethylenediamine, followed by deprotection of the Boc group.

Figure 1: Proposed synthesis of this compound.

General Experimental Considerations for the Proposed Synthesis

-

Coupling Reaction: The coupling of 2-amino-5-bromopyridine with N-Boc-ethylenediamine could potentially be achieved under palladium-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) or copper-catalyzed Ullmann condensation[5]. Microwave-assisted synthesis could also be explored to potentially reduce reaction times and improve yields, as has been demonstrated for related 3-amino-5-bromopyridine derivatives[6].

-

Boc Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group from the intermediate is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Note: These are generalized suggestions, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) would be necessary to achieve a satisfactory yield of the target compound.

Spectral Data

No specific experimental spectral data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound has been identified in the public domain. Researchers synthesizing this compound will need to perform full spectral characterization to confirm its identity and purity. The expected spectral features would be consistent with the proposed structure, including signals for the bromopyridine ring and the ethylenediamine side chain.

Biological Activity and Signaling Pathways

Currently, there is no available information in the scientific literature regarding the biological activity, cytotoxicity, or any associated signaling pathways for this compound. This compound represents a novel area for investigation. Given its structure as a substituted diamine, it could be explored for a variety of applications, including as a metal chelator, a building block for pharmacologically active molecules, or as a ligand in coordination chemistry. Screening for antimicrobial or anticancer activity could be a starting point for biological evaluation[7][8][9][10].

Safety and Handling

-

Hazard Classification (Predicted): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation[3][11].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area or under a chemical fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Conclusion

This compound is a chemical for which detailed experimental and biological data are largely unavailable in the public domain. This guide provides the most current information based on supplier data and predictions from related compounds. The proposed synthetic pathway offers a starting point for its preparation. Significant further research is required to fully characterize its chemical, physical, and biological properties. This compound represents an opportunity for novel research in medicinal chemistry and materials science.

References

- 1. 199522-66-2 N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine AKSci 0255AB [aksci.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine | CAS#:1704064-94-7 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Antimicrobial Activity Screening of New 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tsapps.nist.gov [tsapps.nist.gov]

Technical Data Sheet: N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

Document ID: GMN-CHEM-21608 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a concise technical overview of the physicochemical properties of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, with a primary focus on its molecular weight. The determination of molecular weight is a foundational step in chemical characterization, crucial for stoichiometric calculations in synthetic chemistry, quantitative analysis, and formulation development. This guide outlines the compound's molecular formula and the methodology used for the in silico calculation of its molecular weight based on standard atomic weights.

Compound Identification and Properties

The fundamental properties of this compound are summarized below. The molecular formula was determined to be C₇H₁₀BrN₃[1]. This information serves as the basis for the molecular weight calculation.

| Parameter | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 199522-66-2 | [1] |

| Molecular Formula | C₇H₁₀BrN₃ | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

Methodology for Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound was performed in silico by following a standardized protocol based on IUPAC standard atomic weight values.

Protocol:

-

Molecular Formula Identification: The elemental composition of the target compound was first established as C₇H₁₀BrN₃[1].

-

Atomic Weight Compilation: The standard atomic weight for each constituent element was obtained from established chemical data sources.

-

Calculation: The number of atoms of each element was multiplied by its respective atomic weight. The sum of these products yields the final molecular weight.

-

(7 × 12.011) + (10 × 1.008) + (1 × 79.904) + (3 × 14.007) = 216.082 g/mol

-

The logical workflow for this calculation is visualized in Section 4.0.

Visualization of Calculation Workflow

The following diagram illustrates the sequential process for determining the molecular weight of the compound from its chemical formula.

References

- 1. Page loading... [guidechem.com]

- 2. youtube.com [youtube.com]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. quora.com [quora.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. byjus.com [byjus.com]

- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

In-Depth Technical Guide: Structure Elucidation of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the compound N'-(5-bromopyridin-2-yl)ethane-1,2-diamine. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of known factual information and predicted spectroscopic data based on its chemical structure and analysis of analogous compounds. The methodologies detailed herein represent standard analytical chemistry protocols for the confirmation of the structure and purity of synthetic small molecules, which are crucial for research and development in medicinal chemistry and materials science.

Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 199522-66-2 | [1][2] |

| Molecular Formula | C₇H₁₀BrN₃ | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| Canonical SMILES | C1=CC(=NC=C1Br)NCCN | [1] |

| InChI Key | CCZMVWFMHDTXQE-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the compound's structure and data from structurally similar molecules.

Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | H-6 (Pyridine) |

| ~7.50 | dd | 1H | H-4 (Pyridine) |

| ~6.40 | d | 1H | H-3 (Pyridine) |

| ~4.80 (broad s) | 1H | NH | |

| ~3.40 | t | 2H | CH₂-N (Pyridine) |

| ~2.95 | t | 2H | CH₂-NH₂ |

| ~1.50 (broad s) | 2H | NH₂ |

Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 (Pyridine) |

| ~148.0 | C-6 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~110.0 | C-3 (Pyridine) |

| ~108.0 | C-5 (Pyridine) |

| ~45.0 | CH₂-N (Pyridine) |

| ~41.0 | CH₂-NH₂ |

Table 2.3: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 215/217 | [M]⁺ molecular ion peak (bromine isotope pattern) |

| 185/187 | [M - CH₂NH₂]⁺ |

| 157/159 | [M - C₂H₅N₂]⁺ |

Table 2.4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3350-3250 | N-H stretch (amine) |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1580 | C=N, C=C stretch (pyridine ring) |

| 1100-1000 | C-N stretch |

| 600-500 | C-Br stretch |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and structural characterization of this compound.

Synthesis: Nucleophilic Aromatic Substitution

A common route for the synthesis of this compound involves the nucleophilic aromatic substitution of a di-halogenated pyridine with ethylenediamine.

Materials:

-

2,5-dibromopyridine

-

Ethylenediamine

-

Anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

-

Base (e.g., Potassium carbonate or Triethylamine)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add 2,5-dibromopyridine (1 equivalent) and the anhydrous solvent.

-

Add an excess of ethylenediamine (e.g., 5-10 equivalents) to the mixture.

-

Add a base (e.g., 1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture with stirring (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the solution to a concentration of approximately 1 µg/mL.

Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

Visualizations

Caption: Workflow for the synthesis and structure elucidation of a small molecule.

Caption: Hypothetical signaling pathway involving the target compound.

References

An In-depth Technical Guide to the Synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, a valuable building block in medicinal chemistry and drug development. This document details the necessary precursors, reaction conditions, and experimental protocols, supported by quantitative data and visual representations of the synthesis workflow.

Introduction

This compound is a bifunctional molecule incorporating a substituted pyridine ring and a diamine chain. This structural motif is of significant interest in the design of pharmacologically active compounds, acting as a versatile scaffold for the development of novel therapeutics. This guide outlines a two-step synthesis beginning with the preparation of the key intermediate, 2,5-dibromopyridine, followed by its subsequent amination.

Synthesis Pathway Overview

The proposed synthesis of this compound involves two primary stages:

-

Step 1: Synthesis of 2,5-Dibromopyridine: This intermediate is synthesized from the readily available 2-aminopyridine through a two-step process involving bromination to 2-amino-5-bromopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a second bromine atom.

-

Step 2: Synthesis of this compound: This final step involves a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and ethane-1,2-diamine.

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromopyridine

This procedure is adapted from established methods and involves two sequential reactions.[1][2]

3.1.1. Synthesis of 2-Amino-5-bromopyridine

Figure 2: Experimental workflow for the synthesis of 2-amino-5-bromopyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminopyridine | 94.11 | 18.82 g | 0.2 |

| Acetic Anhydride | 102.09 | 30.63 g | 0.3 |

| Liquid Bromine | 159.81 | 35.2 g | 0.22 |

| 40% Sodium Hydroxide Solution | - | 80 mL | - |

| Ethanol | - | As needed | - |

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine and acetic anhydride.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture to 20-25°C.

-

Slowly add liquid bromine dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture to 45-55°C and maintain for 2-3 hours.

-

Add water to the system until all solids are dissolved.

-

Dropwise, add 40% sodium hydroxide solution to precipitate the product.

-

Continue stirring for 30-40 minutes after the addition of NaOH.

-

Collect the precipitate by vacuum filtration and dry the solid.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromopyridine. A typical yield for this step is around 62%.[1]

3.1.2. Synthesis of 2,5-Dibromopyridine

Figure 3: Experimental workflow for the synthesis of 2,5-dibromopyridine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-bromopyridine | 173.01 | 6 g | 0.0347 |

| Cuprous Bromide (CuBr) | 143.45 | 8.6 g | 0.06 |

| 48% Hydrobromic Acid (HBr) | - | 50 mL | - |

| Saturated Sodium Nitrite (NaNO2) Solution | - | 10 mL | - |

| 40% Sodium Hydroxide (NaOH) Solution | - | As needed | - |

Procedure:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve cuprous bromide in 48% hydrobromic acid solution.

-

Cool the solution to 15°C using an ice-water bath and slowly add 2-amino-5-bromopyridine.

-

Maintain the temperature and stir for 20 minutes.

-

Slowly add a saturated solution of sodium nitrite dropwise.

-

After the addition is complete, continue stirring for 2 hours.

-

Neutralize the reaction mixture to a pH of 7-8 with a 40% sodium hydroxide solution.

-

Isolate the product by underpressure distillation. The expected yield is approximately 55%.[1]

Step 2: Synthesis of this compound

This proposed protocol is based on a documented nucleophilic aromatic substitution reaction on a similar substrate.

Figure 4: Proposed experimental workflow for the synthesis of the target compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Proposed Moles |

| 2,5-Dibromopyridine | 236.89 | 10 g | 0.0422 |

| Ethane-1,2-diamine | 60.10 | 3.8 g (4.2 mL) | 0.0633 |

| Potassium Carbonate | 138.21 | 8.7 g | 0.063 |

| 1-Methyl-2-pyrrolidone | - | 100 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromopyridine in 1-methyl-2-pyrrolidone.

-

Add ethane-1,2-diamine and potassium carbonate to the solution at room temperature.

-

Heat the reaction mixture to 100°C and maintain for 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion of the reaction, cool the mixture to room temperature.

-

The reaction mixture should be subjected to an appropriate aqueous workup to remove inorganic salts and the solvent.

-

The crude product can then be purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the precursor, 2,5-dibromopyridine.

| Step | Product | Starting Material | Yield (%) | Reference |

| 1a | 2-Amino-5-bromopyridine | 2-Aminopyridine | ~62 | [1] |

| 1b | 2,5-Dibromopyridine | 2-Amino-5-bromopyridine | ~55 | [1] |

Conclusion

This technical guide outlines a viable and detailed synthetic pathway for this compound. The synthesis of the key intermediate, 2,5-dibromopyridine, is well-documented with reliable yield data. The proposed final amination step is based on established methodologies for nucleophilic aromatic substitution on similar pyridine systems. Researchers and scientists in drug development can utilize this guide as a foundational protocol for the synthesis of this and related compounds for further investigation. Further optimization of the final step to improve yield and purity is encouraged.

References

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: A Technical Review of its Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a functionalized diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a bromo-substituted pyridine ring and a flexible ethylenediamine chain, offers multiple points for chemical modification and coordination. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and potential applications, with a particular focus on its role as an intermediate in the development of novel therapeutic agents. While direct biological data on the title compound is limited, this review extrapolates its potential from the activities of structurally related molecules.

Chemical Properties and Data

This compound, with the CAS number 199522-66-2, is a stable organic compound.[1] Its fundamental properties are summarized in the table below. It is important to note that some of the physical properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 199522-66-2 | [1] |

| Molecular Formula | C₇H₁₀BrN₃ | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| Canonical SMILES | C1=CC(=NC=C1Br)NCCN | [1] |

| InChI Key | CCZMVWFMHDTXQE-UHFFFAOYSA-N | [1] |

| Predicted pKa | 9.06 ± 0.10 | [1] |

| Predicted Boiling Point | 327.5 ± 37.0 °C at 760 mmHg | |

| Predicted Density | 1.6 ± 0.1 g/cm³ |

Synthesis and Experimental Protocols

A likely precursor for this synthesis is 2,5-dibromopyridine. The selective substitution of the bromine atom at the 2-position is favored due to the electron-withdrawing nature of the pyridine nitrogen, which activates this position for nucleophilic attack.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical procedure based on similar reactions found in the literature.

Materials:

-

2,5-dibromopyridine

-

Ethylenediamine

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous DMF, add an excess of ethylenediamine (e.g., 5-10 eq).

-

Add a suitable base, such as potassium carbonate (2.0 eq), to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C-N bonds.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological studies on this compound are scarce, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. The primary amine and the bromo-substituted pyridine ring provide handles for further chemical elaboration to generate libraries of compounds for screening.

As a Scaffold for Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. The ethylenediamine side chain can be functionalized to introduce various pharmacophoric groups that can interact with the ATP-binding site of kinases. The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce larger and more complex substituents, which can enhance binding affinity and selectivity.

Precursor for Metal-Based Therapeutics

The bidentate nature of the ethylenediamine moiety makes this compound a suitable ligand for the coordination of transition metals. Metal complexes of pyridine-containing ligands have been investigated for their anticancer and antimicrobial properties. The resulting metal complexes could exhibit unique biological activities stemming from the combination of the organic ligand and the metal center.

Building Block for Biologically Active Amides and Sulfonamides

The primary amine of this compound can be readily acylated or sulfonylated to form a wide range of amide and sulfonamide derivatives. These functional groups are prevalent in many approved drugs and are known to participate in key hydrogen bonding interactions with biological targets. For instance, a related compound, N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), is a potent dual endothelin receptor antagonist.[2]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of synthesis and potential derivatization of this compound for drug discovery applications.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. While direct and extensive literature on its synthesis and biological activity is currently lacking, its structural components suggest significant potential as a versatile building block in the field of drug discovery. The proposed synthetic route offers a practical approach for its preparation, opening avenues for the generation of diverse chemical libraries. Future research focused on the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential, particularly in the areas of oncology and infectious diseases. The availability of this compound could significantly contribute to the development of novel and effective therapeutic agents.

References

An In-Depth Technical Guide to N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: Synthesis and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and known properties of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct research on this specific molecule, this document focuses on the synthesis of its key precursors, 2-amino-5-bromopyridine and 2,5-dibromopyridine, and proposes a viable synthetic route to the target compound based on established chemical principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and related compounds.

Introduction

This compound is a substituted pyridine derivative that holds potential as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. Its structure, featuring a bromo-substituted pyridine ring and an ethylenediamine side chain, offers multiple points for chemical modification, making it an attractive scaffold for the design of novel therapeutic agents. This guide will detail the synthetic pathways to its precursors and a proposed method for its final preparation, along with a summary of its known physicochemical characteristics.

Synthesis of Precursors

The synthesis of this compound relies on the availability of key pyridine-based precursors. The following sections provide detailed experimental protocols for the preparation of 2-amino-5-bromopyridine and 2,5-dibromopyridine.

Synthesis of 2-Amino-5-bromopyridine

Several methods for the synthesis of 2-amino-5-bromopyridine have been reported. A common approach involves the direct bromination of 2-aminopyridine.

Experimental Protocol:

-

Materials: 2-aminopyridine, acetic anhydride, bromine, sodium hydroxide, water, ethanol.

-

Procedure:

-

In a four-necked flask equipped with a stirrer and reflux condenser, add 2-aminopyridine and acetic anhydride.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, cool the solution to 20-25 °C.

-

Slowly add liquid bromine dropwise to the reaction mixture, maintaining the temperature between 45-55 °C for 2-3 hours.

-

After the reaction period, add water to dissolve any solids.

-

Carefully add a sodium hydroxide solution to precipitate the product. Continue stirring for 30-40 minutes.

-

Collect the precipitate by vacuum filtration and dry the solid.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-5-bromopyridine.

-

Synthesis of 2,5-Dibromopyridine

2,5-Dibromopyridine is a key intermediate that can be synthesized from 2-amino-5-bromopyridine via a Sandmeyer-type reaction.

Experimental Protocol:

-

Materials: 2-amino-5-bromopyridine, 48% hydrobromic acid, cuprous bromide (catalytic amount), sodium nitrite solution, 40% sodium hydroxide solution.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve a catalytic amount of cuprous bromide in 48% hydrobromic acid.

-

Cool the solution to -5 to 15 °C using an ice-water bath.

-

Slowly add 2-amino-5-bromopyridine to the solution while maintaining the temperature.

-

After the addition is complete, stir the mixture for 20 minutes.

-

Slowly add a saturated sodium nitrite solution dropwise, keeping the temperature constant.

-

Continue stirring for 2-5 hours after the addition is complete.

-

Neutralize the reaction mixture with a 40% sodium hydroxide solution to a pH of 7-8.

-

The product can then be isolated by distillation under reduced pressure.

-

Proposed Synthesis of this compound

Proposed Experimental Protocol:

-

Materials: 2,5-dibromopyridine, ethylenediamine, a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

-

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromopyridine in the chosen solvent.

-

Add an excess of ethylenediamine to the solution. The excess is to favor monosubstitution and to act as a base. Alternatively, one equivalent of ethylenediamine can be used with an added non-nucleophilic base.

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Data Presentation

The following tables summarize the known quantitative data for this compound and its precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 199522-66-2, 1704064-94-7 |

| Molecular Formula | C₇H₁₀BrN₃ |

| Molecular Weight | 216.08 g/mol |

| Boiling Point | 327.5 ± 37.0 °C at 760 mmHg[1] |

| Density | 1.560 ± 0.06 g/cm³[2] |

| pKa | 9.06 ± 0.10 (Predicted) |

Table 2: Physicochemical Properties of Precursors

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| 2-Amino-5-bromopyridine | 1072-97-5 | C₅H₅BrN₂ | 173.01 g/mol |

| 2,5-Dibromopyridine | 624-28-2 | C₅H₃Br₂N | 236.89 g/mol [3] |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

References

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine: A Technical Overview

IUPAC Nomenclature: The correct and accepted IUPAC name for the compound is N'-(5-bromopyridin-2-yl)ethane-1,2-diamine .

This technical guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a substituted diamine of interest in medicinal chemistry. This document outlines the compound's structure, properties, and a general synthetic approach, while also highlighting the current gaps in publicly available data regarding its specific biological activity and detailed experimental protocols.

Chemical Structure and Properties

The fundamental structure of this compound consists of a 5-bromopyridine moiety linked to an ethane-1,2-diamine chain.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 199522-66-2 |

| Molecular Formula | C₇H₁₀BrN₃ |

| Molecular Weight | 216.08 g/mol |

| Predicted pKa | 9.06 ± 0.10 |

Synthesis

A common precursor for this synthesis is 2-amino-5-bromopyridine. The synthesis of this precursor is well-documented and typically involves the bromination of 2-aminopyridine.

General Synthetic Workflow

The logical workflow for the synthesis can be visualized as a two-step process: the preparation of the key intermediate followed by its reaction with ethylenediamine to yield the final product.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities of this compound. Consequently, no quantitative data on its efficacy, potency, or toxicity is available for tabulation. Furthermore, without established biological targets or mechanisms of action, the creation of signaling pathway diagrams is not feasible at this time.

Future Directions

The structural motifs present in this compound, namely the bromopyridine and ethylenediamine groups, are found in various biologically active molecules. This suggests that the compound could be a valuable scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Development and publication of a detailed, optimized synthetic protocol.

-

Screening for biological activity across a range of therapeutic areas, such as oncology, infectious diseases, and neurology.

-

Elucidation of the mechanism of action and identification of molecular targets for any observed biological effects.

The generation of such data will be crucial for unlocking the full potential of this compound in drug discovery and development.

In-Depth Technical Guide: Physical Characteristics of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring linked to an ethylenediamine moiety, suggests its utility as a versatile building block for the synthesis of more complex molecules, including potential pharmacologically active agents and ligands for metal complexes. This technical guide provides a summary of the available physical and chemical characteristics of this compound, based on publicly accessible data.

Chemical and Physical Properties

A compilation of the known physical and chemical data for this compound is presented below. It is important to note that some of these properties are predicted values and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀BrN₃ | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

| CAS Number | 199522-66-2 | [1][2] |

| 1704064-94-7 | [3] | |

| Boiling Point | 327.5 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| pKa (predicted) | 9.06 ± 0.10 | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

A potential synthesis could involve the nucleophilic substitution reaction of a suitable 2-halo-5-bromopyridine (such as 2-chloro-5-bromopyridine or 2,5-dibromopyridine) with an excess of ethylenediamine. The reaction would likely be carried out in a suitable solvent and may require heating.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the biological activity or the specific signaling pathways associated with this compound. The pharmacological properties of this specific compound have not been characterized.

Research on structurally related substituted ethylenediamines and bromopyridine derivatives suggests a broad range of potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[4][5] However, without specific experimental data for the title compound, any discussion of its biological role would be purely speculative.

Due to the absence of data on its biological interactions, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a chemical compound for which basic physicochemical properties are partially available, primarily from chemical supplier databases and computational predictions. There is a notable absence of experimentally determined data for key characteristics such as melting point and solubility. Furthermore, detailed experimental protocols for its synthesis and, critically, any information regarding its biological activity and mechanism of action are lacking in the public domain. This knowledge gap presents an opportunity for future research to explore the synthesis, characterization, and potential pharmacological applications of this and related compounds. Researchers interested in this molecule should consider de novo synthesis and a comprehensive screening program to elucidate its physical and biological properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 199522-66-2 CAS MSDS (N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N1-(5-Bromopyrid-2-yl)ethane-1,2-diamine | CAS#:1704064-94-7 | Chemsrc [chemsrc.com]

- 4. Synthesis, antioxidant and anti-inflammatory activity of novel substituted ethylenediamines and ethanolamines. A preliminary quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of publicly available information regarding "N'-(5-bromopyridin-2-yl)ethane-1,2-diamine". Extensive searches for quantitative solubility data have yielded limited specific results. The experimental protocols and diagrams presented herein are representative examples for the determination and visualization of compound properties and are intended as a guide.

Introduction

This compound is a chemical intermediate frequently utilized in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for pharmaceutical applications. Understanding its physicochemical properties, such as solubility, is crucial for its effective use in synthetic chemistry and for the development of robust and scalable manufacturing processes. This guide aims to consolidate the available data and provide a framework for its experimental determination.

Quantitative Solubility Data

A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The compound is often referenced in patents as a reactant in various solvents, suggesting qualitative solubility.

Table 1: Qualitative Solubility of this compound in Common Solvents (Inferred from Synthetic Procedures)

| Solvent | Solubility | Notes |

| Dichloromethane (DCM) | Soluble | Used as a reaction solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | Used as a reaction solvent. |

| Methanol (MeOH) | Soluble | Used during purification steps. |

| Water | Sparingly Soluble / Insoluble | Purification often involves washing with aqueous solutions. |

Note: The solubility mentioned above is inferred from its use in chemical syntheses and may not represent quantitative solubility limits.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the thermodynamic solubility of a crystalline solid compound like this compound using the shake-flask method.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve.

-

Calibration Curve Generation: Create a series of standard solutions of known concentrations by diluting the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of the crystalline compound to a known volume of each test solvent in separate vials. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent and analyze by HPLC.

-

Concentration Determination: Using the calibration curve, determine the concentration of the compound in the supernatant. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visual Representations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Assay.

Logical Relationship in a Potential Signaling Pathway Context

While there is no direct evidence of this compound being involved in signaling pathways, its derivatives are often designed as kinase inhibitors. The following diagram illustrates a generalized logical relationship for how such a compound might be investigated in a drug discovery context.

Caption: Drug Discovery Logic for Kinase Inhibitors.

Methodological & Application

Synthesis and Application of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine Derivatives: A Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis and potential applications of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.

This guide offers detailed experimental protocols for the synthesis of key precursors and outlines a probable synthetic route to the target molecule. It also explores the biological context of these compounds, including their potential involvement in critical cellular signaling pathways.

Synthetic Protocols

The synthesis of this compound derivatives typically begins with the preparation of a key intermediate, 2-amino-5-bromopyridine or 2,5-dibromopyridine. Detailed protocols for the synthesis of these precursors are provided below.

Protocol 1: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from established methods for the bromination of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Acetic acid

-

Bromine

-

40% Sodium hydroxide solution

-

Petroleum ether (b.p. 60-80°C)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml).

-

Cool the solution to below 20°C using an ice bath.

-

Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after about half of the bromine solution has been added.

-

After the addition is complete, stir the mixture for an additional hour.

-

Dilute the mixture with water (750 ml) to dissolve the precipitated hydrobromide salt.

-

Transfer the solution to a larger beaker and neutralize it with 40% sodium hydroxide solution while stirring and cooling.

-

Collect the precipitated product by filtration and wash it with water until the washings are free of bromide ions.

-

Dry the crude product at 110°C.

-

To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried product with three portions of hot petroleum ether (500 ml each).

-

The resulting 2-amino-5-bromopyridine should be sufficiently pure for subsequent steps. The expected yield is typically in the range of 62-67%.

Protocol 2: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine

This protocol utilizes a Sandmeyer-type reaction to convert the amino group of 2-amino-5-bromopyridine to a bromine atom.

Materials:

-

2-Amino-5-bromopyridine

-

47% aqueous Hydrobromic acid

-

Liquid bromine

-

Sodium nitrite

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Heptane

Procedure:

-

In a cooled reaction vessel (10°C), add 2-amino-5-bromopyridine (13.0 kg).

-

Slowly add 47% aqueous hydrobromic acid (37 L) to the mixture.

-

Introduce liquid bromine (11 L) while maintaining the temperature below 10°C.

-

Prepare a solution of sodium nitrite (16.1 kg) in water (19 L) and add it dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.

-

Stir the reaction mixture for 30 minutes after the addition is complete.

-

Neutralize the mixture by the controlled addition of a solution of sodium hydroxide (28.0 kg) in water (30 L), keeping the temperature below 20-25°C.

-

Extract the product with diethyl ether (3 x 40 L).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter to remove the desiccant and evaporate the solvent under reduced pressure.

-

Suspend the residue in heptane (10 L) and collect the 2,5-dibromopyridine product by filtration.

Proposed Synthesis of this compound

The proposed reaction would involve the coupling of 2,5-dibromopyridine with an excess of ethylenediamine. The use of an excess of ethylenediamine would favor the mono-amination product. Alternatively, a protected form of ethylenediamine, such as N-Boc-ethylenediamine, could be used to ensure single substitution, followed by a deprotection step.

Conceptual Workflow:

Caption: Synthetic pathway for this compound derivatives.

Potential Applications and Biological Relevance

Derivatives of this compound are promising candidates for drug discovery, particularly in the field of oncology. The bromopyridine moiety is a common scaffold in many kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

Targeting Key Signaling Pathways

Several critical signaling pathways are implicated in cancer progression, and inhibitors targeting these pathways are a major focus of drug development. The PI3K/Akt/mTOR and MAPK signaling pathways are two such central cascades that control cell growth, proliferation, survival, and apoptosis.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and survival. Inhibitors targeting different nodes of this pathway, such as PI3K, Akt, and mTOR, are in various stages of clinical development.

-

MAPK Pathway: This pathway, which includes the well-known RAS-RAF-MEK-ERK cascade, is also a critical driver of many cancers. It regulates a wide range of cellular processes, and its aberrant activation is a common oncogenic event.

The structural features of this compound derivatives make them suitable candidates for the development of inhibitors that target kinases within these pathways.

Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(5-bromopyridin-2-yl)ethane-1,2-diamine is a synthetic organic compound built upon the versatile 2-amino-5-bromopyridine scaffold. This structural motif is of significant interest in medicinal chemistry, serving as a key intermediate in the development of therapeutic agents for a range of diseases, including cancer and infectious diseases. The presence of a bromine atom on the pyridine ring offers a convenient site for further chemical modification through various cross-coupling reactions, while the ethylenediamine side chain provides opportunities for interaction with biological targets and modulation of physicochemical properties.

Potential Applications in Medicinal Chemistry

While specific biological data for this compound is not extensively documented in publicly available literature, the known activities of structurally related compounds suggest several potential applications:

-

Anticancer Drug Discovery: Derivatives of 2-amino-5-bromopyridine have been investigated for their potential as anticancer agents.[1] The core structure can be elaborated to target various cellular pathways involved in cancer progression. The ethylenediamine moiety could be functionalized to interact with specific enzymes or receptors.

-

Antimicrobial Agents: The bromopyridine core is a feature in a number of compounds with demonstrated antimicrobial and antifungal activities.[2][3] this compound and its derivatives could be explored for their efficacy against a panel of bacterial and fungal pathogens.

-

Kinase Inhibitors: The 2-aminopyridine structure is a common feature in many kinase inhibitors.[4] Further modification of this compound could lead to the development of potent and selective inhibitors of kinases implicated in various diseases.

Data Presentation

| Compound | Target Organism/Cell Line | Assay Type | IC50 (µM) | MIC (µg/mL) | Notes |

| Analog A (Anticancer) | MCF-7 (Breast Cancer) | MTT Cytotoxicity Assay | 15.2 | - | Shows moderate activity. Further optimization of the ethylenediamine side chain is warranted. |

| Analog B (Antibacterial - Gram-positive) | Staphylococcus aureus | Broth Microdilution | - | 8 | Demonstrates good activity against a Gram-positive pathogen. |

| Analog C (Antibacterial - Gram-negative) | Escherichia coli | Broth Microdilution | - | >64 | Limited activity against Gram-negative bacteria, suggesting potential efflux or permeability issues. |

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route starting from the commercially available 2-amino-5-bromopyridine.

Materials:

-

2-amino-5-bromopyridine

-

2-Chloroethylamine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloroethylamine hydrochloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Resazurin sodium salt solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with vehicle only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of the compound on a cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium and add them to the respective wells.

-

Include wells with a positive control and vehicle control.

-

Incubate the plate for 48-72 hours at 37 °C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Biological screening cascade for novel pyridine derivatives.

References

Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

"N'-(5-bromopyridin-2-yl)ethane-1,2-diamine" is a versatile bifunctional molecule with significant potential in organic synthesis. Its structure, featuring a reactive 5-bromopyridine moiety and a chelating ethylenediamine group, allows for its application as both a ligand in catalysis and a structural scaffold for the synthesis of more complex molecules. These application notes provide an overview of its potential uses and detailed protocols for its implementation in a research setting.

Application as a Bidentate Ligand in Homogeneous Catalysis

The ethylenediamine and pyridine nitrogen atoms of "this compound" can coordinate to a variety of transition metals, such as ruthenium, iridium, and copper, to form stable chelate complexes. These complexes have potential applications in various catalytic transformations, including asymmetric hydrogenation, transfer hydrogenation, and cross-coupling reactions. The electronic properties of the ligand can be tuned by modifying the substituents on the pyridine ring, and the steric environment around the metal center can be adjusted by modifications to the diamine backbone.

Potential Catalytic Applications:

| Catalytic Reaction | Metal Center | Potential Advantages |

| Asymmetric Hydrogenation | Ruthenium, Iridium | Synthesis of chiral alcohols and amines |

| Transfer Hydrogenation | Ruthenium, Iridium | Use of safe hydrogen donors (e.g., isopropanol) |

| C-N Cross-Coupling | Copper | Cost-effective alternative to palladium catalysts[1] |

| Henry Reactions | Copper | Formation of chiral nitroalcohols[2] |

Experimental Protocol: Synthesis of a Ruthenium(II) Arene Complex

This protocol describes a general procedure for the synthesis of a ruthenium(II) arene complex using "this compound" as a ligand. Such complexes are precursors to active catalysts for hydrogenation reactions.[3][4][5]

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

This compound

-

Anhydrous methanol

-

Triethylamine

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

To a Schlenk flask under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (1.0 eq) and this compound (2.1 eq).

-

Add anhydrous methanol via syringe.

-

Add triethylamine (2.2 eq) to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours. The color of the suspension should change, indicating complex formation.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to remove any unreacted starting materials and triethylammonium chloride.

-

Dry the solid product under vacuum.

-

Characterize the resulting complex by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Scaffold in Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo substituent on the pyridine ring serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-nitrogen bonds.[6][7][8][9]

Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Example) |

| Suzuki-Miyaura | Arylboronic acid | C-C (aryl-aryl) | Pd(PPh₃)₄ / K₂CO₃[7] |

| Buchwald-Hartwig | Amine | C-N (aryl-amine) | Pd₂(dba)₃ / RuPhos / LiHMDS[9] |

| Sonogashira | Terminal alkyne | C-C (aryl-alkyne) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |

| Stille | Organostannane | C-C (aryl-vinyl/aryl) | Pd(PPh₃)₄ |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of "this compound" with an arylboronic acid.[7][10]

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium carbonate (2.0 eq)

-

1,4-Dioxane/Water (4:1 mixture)

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in the 1,4-dioxane/water mixture.

-

Degas the solution by bubbling argon through it for 15 minutes.

-

Add Pd(PPh₃)₄ (3 mol%) to the reaction mixture under a positive pressure of argon.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Potential as a Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, and the introduction of various substituents at the 5-position via cross-coupling reactions can lead to the generation of libraries of compounds for biological screening. The ethylenediamine moiety can also be further functionalized, for example, through acylation or reductive amination, to introduce additional diversity and modulate the physicochemical properties of the resulting molecules. The ability to readily diversify the structure makes "this compound" a valuable starting material for the synthesis of novel bioactive compounds.

References

- 1. Bidentate Diamine Ligands for Cu-Catalyzed C-N Coupling | TCI AMERICA [tcichemicals.com]

- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruthenium (II) and Iridium (III) Complexes of N-Heterocyclic Carbene and Pyridinol Derived Bidentate Chelates: Synthesis, Characterization, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of iridium and ruthenium complexes with (N,N), (N,O) and (O,O) coordinating bidentate ligands as potential anti-cancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nobelprize.org [nobelprize.org]

Application Notes and Protocols for N'-(5-bromopyridin-2-yl)ethane-1,2-diamine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of N'-(5-bromopyridin-2-yl)ethane-1,2-diamine and its application as a bidentate ligand in the formation of coordination complexes. The provided methodologies and data are intended to support research and development in coordination chemistry, medicinal chemistry, and materials science.

Synthesis of this compound

This compound can be synthesized via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and ethylenediamine. Two variations of this procedure have been reported, offering flexibility in reaction conditions and yielding the desired product in high purity.

Quantitative Data Summary

| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,5-dibromopyridine, ethylenediamine | None | 100 | 15 | 98 | [1] |

| 2 | 2,5-dibromopyridine, ethylenediamine | Pyridine | Heating (reflux) | 18 | 71 | [1] |

Experimental Protocols

Method 1: Neat Reaction

-

Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromopyridine (1 equivalent) and an excess of ethylenediamine (e.g., 5-10 equivalents).

-

Reaction Conditions: Heat the mixture at 100°C for 15 hours with continuous stirring.

-

Work-up and Purification:

-

After cooling to room temperature, quench the reaction mixture with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

-

Method 2: Pyridine as Solvent

-

Reaction Setup: Dissolve 2,5-dibromopyridine (1 equivalent) in pyridine. Add an excess of ethylenediamine (e.g., 5-10 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 18 hours with stirring.

-

Work-up and Purification:

-

Allow the reaction to cool to ambient temperature.

-

Remove the pyridine under reduced pressure.

-

To the residue, add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify by silica gel chromatography to obtain the final product.

-

Application in Coordination Chemistry: Formation of Metal Complexes